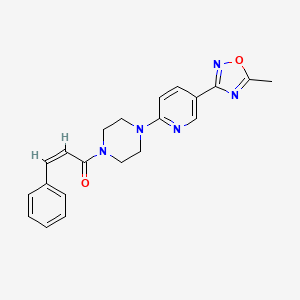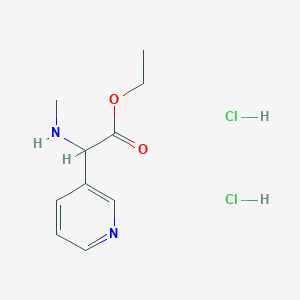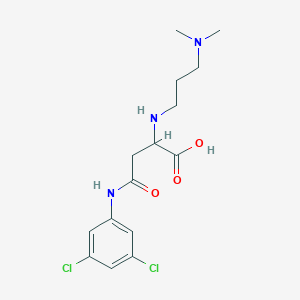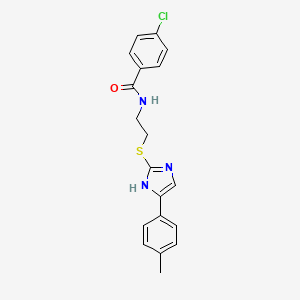
Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The compound also contains a thiazole ring, which is a heterocyclic ring with sulfur and nitrogen .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the pyrrolidine and thiazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and thiazole rings. The pyrrolidine ring is known to participate in various chemical reactions, contributing to the biological activity of the compound . Thiazole derivatives have been found to possess diverse biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and thiazole rings. The pyrrolidine ring is known to contribute to the three-dimensional coverage of the molecule .Scientific Research Applications
Synthesis of Complex Heterocyclic Systems
Research into the synthesis of complex heterocyclic systems often involves compounds with structural similarities to Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate. For instance, novel syntheses have been developed for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, demonstrating innovative approaches to creating complex heterocycles that could be relevant in drug design and material science (Konstantina Koriatopoulou et al., 2008).
Electropolymerization and Electrochemical Applications
Compounds containing pyrrole and related moieties have been explored for their electropolymerization capabilities. For example, the self-assembled monolayers of aromatic pyrrole derivatives have been studied for improving the properties of electropolymerized poly(pyrrole) layers, which could have implications in creating advanced materials for electronic and sensing applications (Sebastian Schneider et al., 2017).
Antimicrobial Activity
The antimicrobial activity of compounds with structural features resembling this compound has been a subject of interest. Studies on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have revealed promising antibacterial activity against strains like A. baumannii and M. tuberculosis H37Rv, suggesting potential applications in developing new antimicrobial agents (Yahya Nural et al., 2018).
Crystal Engineering and Phase Transitions
Research into crystal engineering has investigated the behavior of compounds under high pressure, such as inducing phase transitions in structures with high Z′ values. Such studies can provide insights into the structural adaptability of complex organic molecules, which is valuable in the field of material science and drug formulation (Russell D. L. Johnstone et al., 2010).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
It is known that molecules containing a thiazole ring can undergo various reactions due to their aromaticity . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Biochemical Pathways
It is known that molecules containing a thiazole ring can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
It is known that molecules containing a thiazole ring can behave unpredictably and reset the system differently .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Safety and Hazards
As with any chemical compound, safety and hazards associated with “Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate” would depend on various factors including its concentration, exposure routes, and individual susceptibility. It’s important to handle it with appropriate safety measures .
Future Directions
The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules could lead to the modification of physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Properties
IUPAC Name |
methyl 4-[[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-15(21)12-4-2-11(3-5-12)14(20)18-13-6-8-19(10-13)16-17-7-9-23-16/h2-5,7,9,13H,6,8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVZLAQCADPAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2905017.png)

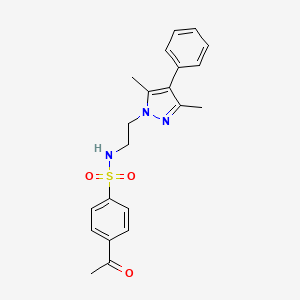

![3-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2905029.png)
